molecular formula C16H14O5 B8072588 3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No. B8072588
M. Wt: 286.28 g/mol
InChI Key: DRDRYGIIYOPBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a natural product found in Euphorbia helioscopia, Glycyrrhiza glabra, and other organisms with data available.

Scientific Research Applications

  • Antioxidant Activity : A study by Sulpizio et al. (2016) synthesized and characterized three 2'-aminochalcone derivatives, including a compound structurally similar to the one . Their research indicated that the aminochalcone with two hydroxyl functionalities exhibited strong antioxidant activity compared to other derivatives. This suggests potential applications in areas where antioxidant properties are beneficial, like in pharmaceuticals or food preservation (Sulpizio, Roller, Giester, & Rompel, 2016).

  • Crystal Structure Analysis : Gomes et al. (2020) conducted a detailed structural analysis on chalcone derivatives similar to the compound of interest, focusing on methoxy substituents. Their work is crucial for understanding the molecular interactions and structural properties, which can inform the compound's applications in material science or drug design (Gomes, Low, Turner, Wardell, & Pinheiro, 2020).

  • Chemotherapeutics Against Breast Cancer : Singh et al. (2016) synthesized new Ru(II) DMSO complexes with substituted chalcone ligands, closely related to the compound . They found significant anti-breast cancer activity in some of these complexes, suggesting potential application in developing new chemotherapeutic agents (Singh, Saxena, Dixit, Hamidullah, Singh, Singh, Arshad, & Konwar, 2016).

  • Nematicidal Activity : A study by Kumari et al. (2014) synthesized various chalcone derivatives, including compounds similar to the one , and evaluated them for nematicidal activity. They discovered that incorporating a carbamoyloxy moiety enhanced the activity, indicating potential agricultural applications, particularly in pest control (Kumari, Singh, & Walia, 2014).

properties

IUPAC Name

3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDRYGIIYOPBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Reactant of Route 3
3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Reactant of Route 4
3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Reactant of Route 5
3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Reactant of Route 6
3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

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